1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C16H23NO5S and its molecular weight is 341.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone and its derivatives are often synthesized and analyzed for their structural properties. For instance, Gluziński et al. (1991) conducted a study focusing on the synthesis and X-ray structural investigation of closely related azetidinone compounds, emphasizing the importance of structural analysis in understanding these chemicals (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Precursors in Complex Compound Synthesis
These compounds also serve as precursors in the synthesis of more complex molecules. Casarrubios et al. (2015) reported the use of 2-azetidinones as precursors for CC'N-Osmium complexes, demonstrating their utility in creating intricate molecular structures (Casarrubios, Esteruelas, Larramona, Muntaner, Oñate, & Sierra, 2015).
Design and Synthesis for Biological Applications
The design and synthesis of azetidinone derivatives, including those similar to the compound , have been a focus due to their potential biological and pharmacological applications. Jagannadham et al. (2019) worked on synthesizing substituted azetidinones derived from dimer of Apremilast, highlighting the biological significance of these compounds (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Research in Pharmaceutical Chemistry
Furthermore, Hinz and Just (1987) explored the synthesis of novel azetidinones, including those with methoxycarbonylmethylene and alkylaminocarbonylmethylene side chains, for potential pharmaceutical applications (Hinz & Just, 1987).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(2)11-23(19,20)13-8-17(9-13)16(18)10-22-15-7-5-4-6-14(15)21-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNFIRLZVDKDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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